molecular formula C12H11NO2 B1604274 Methyl 6-amino-1-naphthoate CAS No. 91569-20-9

Methyl 6-amino-1-naphthoate

Cat. No. B1604274
CAS RN: 91569-20-9
M. Wt: 201.22 g/mol
InChI Key: GILYDTHCTQTDBA-UHFFFAOYSA-N
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Description

Methyl 6-amino-1-naphthoate is an aromatic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It belongs to the class of organic compounds known as naphthoates .

Scientific Research Applications

. It has been used in the synthesis of new naphthoate-based scaffolds.

Application

This compound has been used in the synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone, and cyclohexenone moieties . These naphthoate-based scaffolds have potential applications in biology, medicine, metal complex design, and semiconductor and optical materials .

Method of Application

A mild and one-pot synthetic pathway was developed for the synthesis of these new naphthoate-based scaffolds. This involved a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . The reaction proceeds via a sequential addition/oxidation mechanistic process .

Results and Outcomes

The synthesis resulted in new alkyl naphthoate derivatives, which were characterized using 1H-NMR, 13C-NMR, and HRMS analysis . X-ray crystallography was carried out for one of the products .

Biosynthesis and Applications of Prenylquinones

“Methyl 6-amino-1-naphthoate” may have potential applications in the biosynthesis of prenylquinones .

Application

Prenylquinones are isoprenoid compounds with a characteristic quinone structure and isoprenyl tail that are ubiquitous in almost all living organisms . There are four major prenylquinone classes: ubiquinone (UQ), menaquinone (MK), plastoquinone (PQ), and rhodoquinone (RQ) . The quinone structure and isoprenyl tail length differ among organisms . UQ, PQ, and RQ contain benzoquinone, while MK contains naphthoquinone . UQ, MK, and RQ are involved in oxidative phosphorylation, while PQ functions in photosynthetic electron transfer .

Method of Application

The synthesis of MK from 1,4-dihydroxy-6-naphthoate is not clearly understood, but a prenylation step catalyzed by MqnP has been proposed . The novel genes mqnP, mqnL, and mqnN were predicted to encode enzymes involved in MK synthesis in Helicobacter cinaedi following genomic analysis of 254 human gut microbes .

Results and Outcomes

Studies on the biosynthesis and functions of quinones have advanced recently, including for phylloquinone (PhQ), which has a phytyl moiety instead of an isoprenyl tail . Herein, the synthesis and applications of prenylquinones are reviewed .

Methylation of Anilines

“Methyl 6-amino-1-naphthoate” may have potential applications in the methylation of anilines .

Application

The methylation of anilines is an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds, e.g. in the pharmaceutical industry . N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .

Method of Application

Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

Results and Outcomes

The methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogenous materials .

Safety And Hazards

When handling Methyl 6-amino-1-naphthoate, it is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . It should not be released into the environment .

properties

IUPAC Name

methyl 6-aminonaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILYDTHCTQTDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647597
Record name Methyl 6-aminonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-aminonaphthalene-1-carboxylate

CAS RN

91569-20-9
Record name Methyl 6-aminonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl-6-(trifluoromethylsulfonyloxy-1-napthoate (2.0 g, 6.0 mmol) in dimethoxyethane (10 mL) was added Pd2(dba)3 (55 mg, 0.06 mmol), 2-(dicyclohexylphosphino)biphenyl (84 mg, 0.23 mmol), K3PO4 (1.9 g, 8.9 mmol) and benzophenone imine (1.25 mL, 7.5 mmol). The mixture was heated at 90° C. for 10 h. After cooling to ambient temperature, 2N HCl (4 mL) was added the mixture was stirred vigorously for 1 h. EtOAc (5 mL) was added to the reaction and the mixture was basified to pH 14 with 6N NaOH. The aqueous layer was extracted with EtOAc (3×30 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo. The resulting brown residue was purified by silica gel column chromatography (0-25% EtOAc in hexanes) to give the title compound as a orange oil. MS (ESI, pos. ion) m/z: 202.1 (M+1). Mass Calc'd for C12H11NO2: 201.22.
Name
trifluoromethylsulfonyloxy-1-napthoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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